molecular formula C14H22ClN3O2S B5719382 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5719382
M. Wt: 331.9 g/mol
InChI Key: HQUMKJZSUQOIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in treating various inflammatory diseases. TAK-715 is a potent inhibitor of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the inflammatory response.

Mechanism of Action

4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a selective inhibitor of the p38 MAP kinase, which is a key regulator of the inflammatory response. The p38 MAP kinase pathway is activated in response to various stress stimuli such as cytokines, UV radiation, and oxidative stress. Activation of the p38 MAP kinase pathway leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the p38 MAP kinase pathway by binding to the ATP-binding site of the kinase, thereby preventing its activation.
Biochemical and Physiological Effects:
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In vitro studies have demonstrated that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also shown that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide reduces inflammation and pain in animal models of arthritis and asthma. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its potency and selectivity for the p38 MAP kinase pathway. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to be more potent than other p38 MAP kinase inhibitors such as SB203580 and SB202190. However, 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has some limitations for lab experiments. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to investigate the potential of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the effects of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide on the immune system, as p38 MAP kinase plays a crucial role in immune cell function. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, which could improve its therapeutic potential.

Synthesis Methods

The synthesis of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent like dichloromethane or tetrahydrofuran. After the reaction, the product is purified by column chromatography to obtain pure 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.

Scientific Research Applications

4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential in treating various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. In vitro studies have shown that 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also demonstrated the effectiveness of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in reducing inflammation and pain in animal models of arthritis and asthma.

properties

IUPAC Name

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2S/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14/h3-6,16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUMKJZSUQOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

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